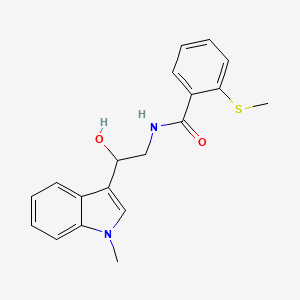

N-(2-羟基-2-(1-甲基-1H-吲哚-3-基)乙基)-2-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their biological activities. For instance, paper describes the synthesis of N-substituted imidazolylbenzamides, which are potent selective class III agents. Similarly, paper discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions. Paper outlines a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using a three-component reaction. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and interactions of benzamide derivatives are crucial for their biological activity. Paper uses X-ray single crystallography to reveal solid-state properties and examines hydrogen bonding interactions in the solution phase. Paper characterizes the structures of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide using various spectroscopic methods and computational tools. These studies highlight the importance of molecular structure in the function of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. Paper explores the gelation behavior of N-(thiazol-2-yl)benzamide derivatives and the role of non-covalent interactions. Paper describes the condensation and cyclocondensation reactions of 2-hydroxy benzoic acid hydrazide to yield benzamide compounds with potential antibacterial and antifungal activities. These reactions could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper discusses the identification of a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor, highlighting the importance of physical properties such as solubility and stability. Paper characterizes new benzoylthiourea derivatives by their melting point and solubility, and paper investigates the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on the yield under various reaction conditions. These properties are critical for the practical application of benzamide derivatives.

科学研究应用

材料科学中的金属配体

Costes、Vendier 和 Wernsdorfer (2010) 的研究探讨了利用苯甲酰胺衍生物作为单分子磁体 (SMM) 和单链磁体 (SCM) 合成中的配体。具体来说,2-羟基-N-{2-[(2-羟乙基)氨基]乙基}苯甲酰胺及其类似物被用来配位铜离子,从而生成阴离子金属配体。然后将它们与镧系盐结合以生成四核 [Cu-Ln]₂配合物,展示了苯甲酰胺衍生物在设计具有磁性的材料中的潜力 (Costes、Vendier 和 Wernsdorfer,2010)。

抗菌应用

Limban 等人 (2011) 研究了新型苯甲酰胺衍生物(特别是酰硫脲衍生物)的抗菌特性。这些化合物对各种细菌和真菌菌株表现出活性,突出了苯甲酰胺衍生物在开发新型抗菌剂中的作用。苯甲酰胺支架上的结构修饰在增强抗菌功效方面发挥了重要作用,为未来抗菌化合物的设计提供了见解 (Limban 等人,2011)。

生化研究

在生化研究中,已经探索了苯甲酰胺衍生物对特定酶的抑制作用。Uto 等人 (2009) 将苯甲酰胺基化合物鉴定为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 的有效抑制剂,SCD-1 是一种参与脂质代谢的酶。这一发现强调了苯甲酰胺衍生物在开发针对代谢紊乱及相关疾病的治疗剂中的潜力 (Uto 等人,2009)。

神经退行性疾病研究

神经退行性疾病治疗的研究也受益于对苯甲酰胺衍生物的研究。Lee 等人 (2018) 开发了一系列 5-芳基吲哚基取代的异羟肟酸,包括苯甲酰胺衍生物,作为组蛋白脱乙酰酶 6 (HDAC6) 的选择性抑制剂。这些化合物在改善阿尔茨海默病表型方面显示出前景,展示了苯甲酰胺衍生物在神经退行性疾病研究中的治疗潜力 (Lee 等人,2018)。

属性

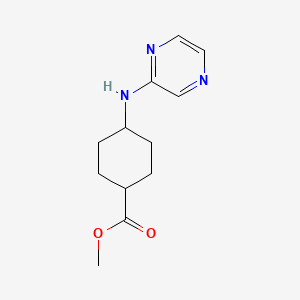

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-21-12-15(13-7-3-5-9-16(13)21)17(22)11-20-19(23)14-8-4-6-10-18(14)24-2/h3-10,12,17,22H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAGKLUKLPJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)

![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)

![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)